molecular formula C5H11NS B13515052 3-Methyltetrahydrothiophen-3-amine

3-Methyltetrahydrothiophen-3-amine

Cat. No.: B13515052
M. Wt: 117.22 g/mol
InChI Key: AHUUWCZYEAESGY-UHFFFAOYSA-N
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Description

3-Methyltetrahydrothiophen-3-amine is a chemical compound of significant interest in specialized research applications, particularly in medicinal chemistry and flavor science. This tetrahydrothiophene-based amine serves as a valuable building block and intermediate for the synthesis of more complex molecules. In pharmaceutical research, structurally related tetrahydrothiophene analogues have demonstrated potent activity as mechanism-based inactivators of γ-aminobutyric acid aminotransferase (GABA-AT) . Elevating GABA levels in the brain is a recognized therapeutic strategy for several neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease . Some compounds in this class have been shown to be significantly more efficient inactivators of GABA-AT than current FDA-approved drugs, operating through a unique mechanism that involves non-covalent binding within the enzyme's active site . Furthermore, methyl-substituted tetrahydrothiophene derivatives are also investigated within the field of food chemistry and flavor science. They are studied as potential precursors or contributors to aroma profiles in complex systems like the Maillard reaction, which is critical for developing flavors in processed foods . This product is intended for research and manufacturing purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and handle this compound in a appropriately controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NS

Molecular Weight

117.22 g/mol

IUPAC Name

3-methylthiolan-3-amine

InChI

InChI=1S/C5H11NS/c1-5(6)2-3-7-4-5/h2-4,6H2,1H3

InChI Key

AHUUWCZYEAESGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSC1)N

Origin of Product

United States

Synthetic Methodologies for 3 Methyltetrahydrothiophen 3 Amine and Its Analogues

Strategies for the Construction of the Tetrahydrothiophene (B86538) Core with 3-Amino Substitution

The formation of the tetrahydrothiophene ring, particularly when substituted with a precursor to an amino group or the amino group itself, is a critical phase in the synthesis of the target molecule. Various strategies have been developed, primarily centered around ring-closing reactions to form the thioether linkage and other cyclization approaches that build the five-membered ring.

Ring-Closing Reactions for Thioether Formation

Ring-closing reactions are a cornerstone in the synthesis of cyclic compounds, including the tetrahydrothiophene skeleton. These reactions typically involve the formation of a carbon-sulfur bond to complete the heterocyclic ring from an acyclic precursor.

One of the most powerful techniques in this category is Ring-Closing Metathesis (RCM) . RCM is a versatile method for forming unsaturated rings and has been adapted for the synthesis of sulfur-containing heterocycles. wikipedia.orgorganic-chemistry.org The reaction utilizes metal catalysts, most notably those based on ruthenium, to facilitate the intramolecular metathesis of a diene precursor. wikipedia.org For the synthesis of a tetrahydrothiophene derivative, a precursor containing two terminal alkene functionalities and a sulfur atom at an appropriate position would be required. The reaction proceeds through a metallacyclobutane intermediate, ultimately forming a cyclic alkene and releasing a volatile byproduct like ethylene (B1197577), which drives the reaction to completion. organic-chemistry.org While highly effective for a range of ring sizes from 5 to 30 members, the success and stereoselectivity of RCM can be influenced by the catalyst generation and reaction conditions. wikipedia.orgnih.govnih.gov

Another significant approach is through intramolecular nucleophilic substitution . This classic method involves an acyclic precursor with a sulfur nucleophile and a leaving group at appropriate positions to facilitate a ring-closing SN2 reaction. A straightforward example is the reaction of 1,4-dihalobutane with a sulfide (B99878) source. More sophisticated methods have been developed to create substituted tetrahydrothiophenes. For instance, a base-promoted, intramolecular, and highly stereospecific carbon-sulfur bond formation via a double SN2 displacement mechanism has been reported as a convenient route to chiral tetrahydrothiophenes. organic-chemistry.org Additionally, novel methods under transition-metal-free conditions have been developed, such as the nucleophilic thiyl radical intramolecular cycloaddition of alkynyl halides with a sulfur source like potassium O-ethyl xanthate (EtOCS2K), to produce tetrahydrothiophene derivatives. rsc.orgrsc.org

Ring-Closing StrategyKey FeaturesTypical PrecursorsCatalyst/Reagent ExamplesRelevant Citations
Ring-Closing Metathesis (RCM)Forms unsaturated rings, driven by ethylene release.Acyclic dienes with an internal sulfur atom.Grubbs' catalysts (Ruthenium-based). wikipedia.org, organic-chemistry.org, nih.gov
Intramolecular Nucleophilic SubstitutionClassic SN2 ring closure. Can be highly stereospecific.Acyclic molecules with a terminal thiol/sulfide and a leaving group.Bases (e.g., for deprotonating thiols). rsc.org, rsc.org, organic-chemistry.org

Cyclization Approaches to Substituted Tetrahydrothiophenes

Beyond the direct closure of a thioether bond in an acyclic precursor, various cyclization reactions can construct the tetrahydrothiophene ring with desired substitutions.

The Thia-Prins cyclization is a notable example, providing a route to substituted tetrahydrothiophenes with good diastereoselectivity. researchgate.netfigshare.com This reaction is analogous to the well-known Prins cyclization for forming tetrahydropyrans. nih.govnih.govorganic-chemistry.org In the thia-Prins reaction, a thiocarbonyl compound or a precursor reacts with an alkene or alkyne under the influence of a Lewis acid. For instance, thioacrylates can undergo a thia-Prins cyclization mediated by trimethylsilyltrifluoromethanesulfonate to yield substituted tetrahydrothiophenes. researchgate.net The stereochemistry of the resulting products, which can possess multiple contiguous stereocenters, is a key feature of this methodology. researchgate.net

Metal-catalyzed or base-promoted heterocyclization of functionalized alkynes containing a sulfur atom is another powerful strategy. thieme.com These methods often proceed with high regioselectivity and atom economy. For example, the intramolecular S-vinylation of thiols with vinyl halides can be achieved using a copper(I) iodide catalyst to form the tetrahydrothiophene ring. organic-chemistry.org

Installation of the Amino Group at the C3 Position

Once the tetrahydrothiophene ring system is established, or concurrently with its formation, the introduction of the amino group at the C3 position is the next critical step. This is typically achieved by starting with a ketone at the C3 position, namely 3-ketotetrahydrothiophene or its derivatives.

Strecker Synthesis from 3-Ketotetrahydrothiophenes and Related Precursors

The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones. wikipedia.orgyoutube.com The reaction involves treating a carbonyl compound with ammonia (B1221849) and cyanide, which initially forms an α-aminonitrile. masterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the desired amino acid. masterorganicchemistry.comorganic-chemistry.org

For the synthesis of 3-Methyltetrahydrothiophen-3-amine, the starting material would be 2-Methyltetrahydrothiophen-3-one. nih.govsigmaaldrich.comnist.govthegoodscentscompany.com The reaction proceeds via the formation of an imine intermediate by the reaction of the ketone with ammonia, followed by the nucleophilic addition of a cyanide ion to the imine carbon. This yields an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid. The use of ketones in the Strecker synthesis leads to the formation of α,α-disubstituted amino acids. wikipedia.org Various modifications to the classical Strecker synthesis exist, including the use of different cyanide sources and catalysts to improve yields and stereoselectivity. nih.gov

Bucherer-Bergs Synthesis for Stereoisomer Control

The Bucherer-Bergs reaction is another multicomponent reaction that transforms ketones into hydantoins. wikipedia.orgorganic-chemistry.org These hydantoins can subsequently be hydrolyzed to afford α-amino acids. organic-chemistry.org The reaction typically involves heating a ketone with ammonium (B1175870) carbonate and a cyanide source, such as potassium or sodium cyanide. wikipedia.orgencyclopedia.pubnih.gov

Starting with a 3-ketotetrahydrothiophene derivative, the Bucherer-Bergs synthesis would produce a spiro-hydantoin, where the C5 of the hydantoin (B18101) ring is also the C3 of the tetrahydrothiophene ring. The mechanism involves the initial formation of a cyanohydrin, which then reacts with ammonium carbonate, or the formation of an imine followed by the addition of cyanide and subsequent reaction with carbon dioxide. wikipedia.org A key aspect of the Bucherer-Bergs synthesis is its potential for stereocontrol. The reaction conditions often lead to the thermodynamically more stable product. mdpi.com However, achieving high stereoselectivity can be challenging and may depend on the specific substrate and reaction conditions. In some cases, the reaction can be stereospecific, while in others, it may result in a mixture of stereoisomers. wikipedia.org The choice between a Strecker-type synthesis and a Bucherer-Bergs reaction can be influenced by the desired stereochemical outcome, as the former often gives kinetically controlled products while the latter favors thermodynamic control. mdpi.com

Amino Group Installation MethodKey IntermediateReagentsStereochemical AspectRelevant Citations
Strecker Synthesisα-AminonitrileAmmonia, Cyanide source (e.g., HCN, KCN)Often produces racemic mixtures unless chiral auxiliaries or catalysts are used. organic-chemistry.org, wikipedia.org, masterorganicchemistry.com
Bucherer-Bergs SynthesisHydantoinAmmonium carbonate, Cyanide sourceTends to yield the thermodynamically more stable stereoisomer. wikipedia.org, mdpi.com, organic-chemistry.org

Reductive Amination Routes

Reductive amination is a highly versatile and widely used method for the synthesis of amines from aldehydes and ketones. libretexts.orgnih.gov This two-step, often one-pot, process involves the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by reduction of this intermediate to the target amine. libretexts.org

To synthesize this compound, the precursor ketone, 2-Methyltetrahydrothiophen-3-one, would be reacted with an ammonia source to form the corresponding imine. nih.govsigmaaldrich.comnist.govthegoodscentscompany.com This imine is then reduced in situ. A variety of reducing agents can be employed, with common choices being sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. organic-chemistry.orgmdpi.com The choice of reducing agent is critical; for instance, NaBH3CN is effective because it selectively reduces the protonated imine intermediate faster than the starting ketone. organic-chemistry.org This method is generally high-yielding and can be applied to a broad range of substrates. rsc.org

Asymmetric Synthesis Approaches for Enantiomeric Control

Achieving high enantioselectivity is paramount for producing single-enantiomer drugs and other chiral molecules. The synthesis of this compound relies heavily on asymmetric catalysis and the use of chiral auxiliaries to control the formation of its C3 stereocenter.

A variety of catalytic systems have been developed for the asymmetric synthesis of chiral tetrahydrothiophenes. nsf.govorganic-chemistry.org These methods are crucial as direct asymmetric catalysis avoids the often lengthy multi-step sequences required when starting from a chiral pool. nsf.gov

One successful strategy involves a Nickel(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/Aldol cascade reaction. acs.org This method provides access to chiral 3-amine-tetrahydrothiophene derivatives that contain a quaternary stereocenter, achieving high yields, diastereomeric ratios, and enantiomeric excess. acs.org Another innovative approach is the desymmetrization of oxetanes catalyzed by a chiral Brønsted acid. nsf.gov This reaction efficiently generates all-carbon quaternary stereocenters with excellent enantioselectivities by promoting an intramolecular ring-opening by a well-positioned internal sulfur nucleophile. nsf.govresearchgate.net

Organocatalysis also offers powerful tools for this purpose. metu.edu.tr Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been used to catalyze asymmetric sulfa-Michael additions that lead to enantiomerically enriched sulfur-containing compounds. metu.edu.trmetu.edu.tr For example, a squaramide organocatalyst can facilitate the reaction between 1,4-dithiane-2,5-diol (B140307) and chalcones, yielding trisubstituted tetrahydrothiophenes with three contiguous stereocenters in a highly stereocontrolled manner. organic-chemistry.org Similarly, a chiral fluoride-catalyzed asymmetric cascade sulfa-Michael/aldol condensation of 1,4-dithiane-2,5-diol with α,β-unsaturated ketones produces highly functionalized chiral trisubstituted tetrahydrothiophene derivatives with high enantiomeric excess. nih.gov

The use of chiral auxiliaries is another cornerstone of asymmetric synthesis. acs.orgresearchgate.net A bicyclic thioglycolate lactam chiral auxiliary has been shown to be effective in controlling the stereoselective formation of α,α-disubstituted β-amino carbonyl compounds through a Mannich reaction. bac-lac.gc.ca The lithium enolates generated from these lactams react with high diastereoselectivity. bac-lac.gc.ca

Catalytic System/AuxiliaryReaction TypeKey AdvantagesReference
Nickel(II)/TrisoxazolineAsymmetric Sulfa-Michael/Aldol CascadeAccess to chiral 3-amine-tetrahydrothiophenes with a quaternary stereocenter; high yield and stereoselectivity. acs.org
Chiral Brønsted AcidAsymmetric Desymmetrization of OxetanesEfficient generation of all-carbon quaternary stereocenters with excellent enantioselectivity. nsf.govresearchgate.net
Cinchona Alkaloid-Derived SquaramideAsymmetric Sulfa-Michael/Aldol CascadeHighly stereocontrolled formation of three contiguous stereocenters. organic-chemistry.org
Bicyclic Thioglycolate LactamChiral Auxiliary for Alkylation/Mannich ReactionStereocontrolled generation of α,α-disubstituted amide enolates; high facial discrimination. bac-lac.gc.ca
Chiral Fluoride CatalystAsymmetric Cascade Sulfa-Michael/Aldol CondensationProduces highly functionalized and enantioenriched tetrahydrothiophenes. nih.gov

Enantiodiscrimination is the process by which a chiral catalyst or reagent interacts differently with the two prochiral faces of a substrate or with the enantiomers of a racemic intermediate, leading to the preferential formation of one enantiomer of the product. In the synthesis of this compound and its analogs, the chiral environment created by the catalyst is key to this selection.

In the Ni(II)/trisoxazoline-catalyzed cascade reaction, the chiral ligand forms a complex with the metal ion, creating a chiral pocket. acs.org The substrates are oriented within this pocket in a way that favors attack from one specific face, resulting in high enantiomeric excess of the desired tetrahydrothiophene product. acs.org Similarly, the chiral Brønsted acid catalyst in the oxetane (B1205548) desymmetrization process works by activating the oxetane and directing the intramolecular nucleophilic attack of the sulfur atom in a stereodefined manner. nsf.gov The different enantiomers of the catalyst can produce opposite configurations of the final product. researchgate.net

Organocatalytic systems, such as those using bifunctional squaramides, often rely on a network of non-covalent interactions, like hydrogen bonding, to achieve enantiodiscrimination. researchgate.net The catalyst can simultaneously activate the nucleophile and the electrophile, holding them in a specific orientation that dictates the stereochemical outcome of the reaction. metu.edu.trresearchgate.net

The effectiveness of these synthetic pathways is often evaluated by the enantiomeric excess (ee) and diastereomeric ratio (dr) of the products. For instance, the sulfa-Michael/aldol cascade reaction catalyzed by a Ni(II)/trisoxazoline complex can produce chiral 3-amine-tetrahydrothiophene derivatives with up to >20:1 dr and 92% ee. acs.org The desymmetrization of oxetanes using a chiral Brønsted acid catalyst can yield chiral tetrahydrothiophenes with good to excellent enantioselectivities, often exceeding 90% ee. nsf.gov

Derivatization Strategies Post-Synthesis

Following the successful synthesis of this compound, the primary amine group serves as a versatile handle for further functionalization. Derivatization is often necessary to modify the compound's properties or to prepare it for specific analytical techniques. sigmaaldrich.comnih.gov The polar nature of the amine group can be altered to improve its behavior in techniques like gas chromatography (GC) or to enhance its detection in liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comnih.gov

A common derivatization technique for amines is silylation. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the active hydrogen on the amine to form more volatile and less reactive tert-butyldimethylsilyl (TBDMS) derivatives, which are suitable for GC-MS analysis. sigmaaldrich.com Another approach involves acylation or esterification. sigmaaldrich.com

For LC-MS based analysis, derivatization can significantly improve detection sensitivity and chromatographic separation. nih.gov Reagents such as diethyl ethoxymethylenemalonate (DEEMM) can be used for the pre-column derivatization of amino compounds. nih.gov This method is effective for creating derivatives that can be targeted in neutral loss scan mode in a tandem mass spectrometer, allowing for the specific detection of all derivatized amino compounds in a sample. nih.gov Another powerful reagent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which can simultaneously derivatize carbonyl, carboxyl, and phosphoryl groups, leading to greatly enhanced sensitivity in LC-MS/MS analysis. nih.gov While 3-NPH is not specific to amines, its broad reactivity can be useful in comprehensive metabolic profiling. nih.gov

These derivatization strategies allow for the conversion of this compound into a wide range of amides, sulfonamides, carbamates, and other functional groups, enabling the exploration of its structure-activity relationships and the development of new chemical entities.

Oxidation of the Thioether Sulfur to Sulfones (e.g., 1,1-Dioxide Derivatives)

A common strategy for this transformation involves the use of strong oxidizing agents. For instance, sulfides can be efficiently oxidized to sulfones using reagents like hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst or an acid. organic-chemistry.org Tantalum carbide and niobium carbide have been shown to be effective catalysts for the oxidation of sulfides to sulfoxides and sulfones, respectively, using 30% hydrogen peroxide. organic-chemistry.org Another approach employs urea-hydrogen peroxide in combination with phthalic anhydride (B1165640) in a metal-free system, which allows for the selective oxidation of sulfides to sulfones. organic-chemistry.org

Furthermore, 2,2,2-trifluoroacetophenone (B138007) can act as an organocatalyst for the selective synthesis of sulfones from sulfides using hydrogen peroxide as the oxidant, with the selectivity being dependent on the reaction conditions. organic-chemistry.org The choice of oxidizing agent and reaction conditions is crucial to prevent over-oxidation or unwanted side reactions, especially in the presence of a reactive amino group, which may require protection prior to the oxidation step.

Table 1: Common Reagents for Sulfide to Sulfone Oxidation

Oxidizing Agent/SystemCatalyst/Co-reagentKey Features
Hydrogen Peroxide (30%)Tantalum carbide or Niobium carbideCatalytic, allows for selective oxidation.
Urea-Hydrogen PeroxidePhthalic AnhydrideMetal-free, environmentally benign.
Hydrogen Peroxide2,2,2-TrifluoroacetophenoneOrganocatalytic, tunable selectivity.
m-Chloroperbenzoic acid (m-CPBA)NoneCommonly used, can also oxidize other functional groups.

Modifications of the Amino Functionality (e.g., Acylation, Alkylation)

Modification of the primary amino group of this compound through acylation and alkylation provides a direct route to a wide array of derivatives with potentially altered properties.

Acylation:

Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

For example, the reaction of an aminotetrahydrothiophene derivative with chloroacetyl chloride in the presence of a base can yield the corresponding N-chloroacetylated product. These N-acylated derivatives can serve as versatile intermediates for further functionalization.

Alkylation:

Alkylation of the amino group introduces an alkyl substituent. Direct alkylation of primary amines with alkyl halides can be challenging to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts.

To achieve selective mono-alkylation, indirect methods are often preferred. One such method is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired alkylated amine. This method offers greater control over the degree of alkylation.

For the synthesis of tertiary amines from secondary amines, direct alkylation with an alkyl halide is generally more straightforward.

Synthesis of Amine Salts for Research Handling

Primary amines are often basic and can be prone to oxidation or reaction with atmospheric carbon dioxide. Converting them into their corresponding salts, such as hydrochlorides, can significantly improve their stability, crystallinity, and ease of handling for research purposes.

The formation of an amine salt is typically a straightforward acid-base reaction. To prepare the hydrochloride salt of this compound, the free base would be dissolved in a suitable organic solvent, such as diethyl ether or ethanol, and treated with a solution of hydrochloric acid (HCl) in the same or a miscible solvent. The resulting salt, being less soluble in the organic solvent, will often precipitate out and can be isolated by filtration.

For instance, a general procedure involves dissolving the amine in a solvent and adding a stoichiometric amount of an acid like hydrochloric acid, sulfuric acid, or hydrobromic acid. The reaction temperature can range from ambient to reflux, and the resulting salt can be isolated upon cooling and filtration.

Stereochemical Investigations of 3 Methyltetrahydrothiophen 3 Amine

Chirality at the C3 Quaternary Center of the Tetrahydrothiophene (B86538) Ring

The core structure of 3-Methyltetrahydrothiophen-3-amine features a five-membered tetrahydrothiophene ring. The C3 carbon atom of this ring is a quaternary stereocenter, as it is bonded to four different substituents: a methyl group, an amine group, the C2 carbon of the ring, and the C4 carbon of the ring. This substitution pattern results in the existence of two enantiomers, the (R)-3-Methyltetrahydrothiophen-3-amine and the (S)-3-Methyltetrahydrothiophen-3-amine. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit identical physical and chemical properties in an achiral environment, but may interact differently with other chiral molecules, such as biological receptors.

Analysis of Diastereomeric and Enantiomeric Purity in Synthesized Batches

The synthesis of this compound can potentially yield a racemic mixture, containing equal amounts of the (R) and (S) enantiomers. For applications where a single enantiomer is required, the determination of enantiomeric purity is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification. The enantiomeric excess (ee) of a synthesized batch can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

In cases where diastereomers might be formed, for instance, through derivatization with a chiral reagent, their purity can also be assessed using chromatographic techniques like HPLC or Gas Chromatography (GC), as diastereomers have different physical properties and are generally separable on standard achiral stationary phases.

Table 1: Hypothetical Chiral HPLC Data for a Synthesized Batch of this compound

EnantiomerRetention Time (min)Peak AreaEnantiomeric Purity (%)
(R)-enantiomer10.59500095
(S)-enantiomer12.250005

Note: This table is illustrative and based on typical data obtained from chiral HPLC analysis.

Configurational Assignment Methodologies

Determining the absolute configuration of the C3 stereocenter is essential for understanding the structure-activity relationship of this compound. Several spectroscopic and crystallographic methods can be employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the three-dimensional structure of molecules. While standard ¹H and ¹³C NMR can confirm the connectivity of the molecule, advanced NMR techniques are required to deduce its stereochemistry. For this compound, Nuclear Overhauser Effect (NOE) spectroscopy can be particularly insightful. By measuring the through-space interactions between protons, it is possible to determine the relative orientation of the methyl and amino groups with respect to the tetrahydrothiophene ring. For instance, an NOE correlation between the protons of the methyl group and specific protons on the tetrahydrothiophene ring would suggest their spatial proximity, aiding in the assignment of the relative stereochemistry.

Furthermore, the use of chiral shift reagents or the formation of diastereomeric derivatives with a chiral auxiliary can lead to the separation of signals for the two enantiomers in the NMR spectrum, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by comparing the spectra to those of known standards.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. To apply this method to this compound, it would first be necessary to obtain a suitable single crystal of the compound or a crystalline derivative. Derivatization with a chiral acid to form a diastereomeric salt can often facilitate crystallization and allows for the determination of the absolute configuration of the amine through the known configuration of the chiral acid. The resulting crystallographic data would provide bond lengths, bond angles, and torsional angles, offering a complete and unambiguous picture of the molecule's stereochemistry.

Dynamic Stereochemistry: Nitrogen Inversion Barriers in Substituted Cyclic Amines

The nitrogen atom of the primary amine group in this compound is also a stereocenter if it is considered in its pyramidal geometry. However, in most acyclic and many cyclic amines, the two pyramidal enantiomers rapidly interconvert through a process called nitrogen inversion. This inversion proceeds through a planar transition state and typically has a low energy barrier, making the isolation of individual nitrogen enantiomers impossible at room temperature. wikipedia.org

The rate of nitrogen inversion can be influenced by several factors, including the steric bulk of the substituents on the nitrogen and the constraints of the ring system. In cyclic amines, ring strain can significantly affect the inversion barrier. libretexts.orgacs.orgnih.gov For a five-membered ring like tetrahydrothiophene, the barrier to nitrogen inversion is generally expected to be lower than in smaller, more strained rings like aziridines, but potentially higher than in acyclic amines. The specific barrier for this compound has not been experimentally determined, but it is expected to be low enough to allow for rapid inversion at ambient temperatures.

Table 2: Typical Nitrogen Inversion Barriers for Various Amines

CompoundInversion Barrier (kcal/mol)
Ammonia (B1221849)5.8
Trimethylamine7.5
Aziridine17-19
Piperidine10.4

Source: Data compiled from various sources on nitrogen inversion in amines. wikipedia.orgacs.org

Impact of Substituent Effects on Conformation and Configuration

The tetrahydrothiophene ring is not planar and can adopt various conformations, such as the envelope and twist conformations. The presence of the methyl and amino groups at the C3 position will influence the conformational preference of the ring. The substituents will tend to occupy positions that minimize steric interactions. For instance, in a substituted cyclohexane, a bulky substituent preferentially occupies an equatorial position to avoid 1,3-diaxial interactions. Similar principles apply to the five-membered ring of this compound, where the substituents will influence the puckering of the ring to achieve the most stable conformation.

Reactivity and Reaction Mechanisms of 3 Methyltetrahydrothiophen 3 Amine

Reactivity of the Secondary Amine Functionality

The presence of a lone pair of electrons on the nitrogen atom of the secondary amine group makes it a primary center for nucleophilic and basic activity. chemguide.co.uklibretexts.org

Nucleophilic Reactions and Amine Transformations

As a nucleophile, the secondary amine of 3-Methyltetrahydrothiophen-3-amine can participate in a variety of bond-forming reactions. libretexts.org All amines possess a lone pair of electrons on the nitrogen atom, which is attracted to electron-deficient centers in other molecules, defining their nucleophilic character. chemguide.co.uk

Key transformations include:

Alkylation: Reaction with alkyl halides (halogenoalkanes) can lead to the formation of tertiary amines and subsequently quaternary ammonium (B1175870) salts. The initial reaction would involve the nucleophilic attack of the secondary amine on the alkyl halide, forming a tertiary ammonium salt. A subsequent deprotonation step would yield the free tertiary amine. This product, still being nucleophilic, can react further with the alkyl halide to form a quaternary ammonium salt. libretexts.orglibretexts.org

Acylation: With acyl chlorides or acid anhydrides, the secondary amine is expected to form N,N-disubstituted amides. The reaction with an acyl chloride is typically vigorous, producing the corresponding amide and an ammonium chloride salt. chemguide.co.uklibretexts.org The reaction with an acid anhydride (B1165640) is generally slower and may require heat, yielding the amide and an ammonium carboxylate salt. libretexts.org

Reaction with Carbonyls: Secondary amines react with aldehydes and ketones under acidic conditions to form enamines. This reversible reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

Reaction with Sulfonyl Chlorides: In the presence of a base, the amine can react with sulfonyl chlorides to produce sulfonamides. This reaction is analogous to acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org

Reactant ClassExpected ProductGeneral Reaction Conditions
Alkyl HalideTertiary Amine / Quaternary Ammonium SaltHeating, potentially with excess amine libretexts.orglibretexts.org
Acyl ChlorideN,N-disubstituted AmideVigorous reaction, often in the cold chemguide.co.uk
Acid AnhydrideN,N-disubstituted AmideRequires heat libretexts.org
Aldehyde / KetoneEnamineAcid-catalyzed, careful pH control (often near pH 5) libretexts.org
Sulfonyl ChlorideSulfonamideAlkaline conditions libretexts.org

Protonation and Basicity Studies

Transformations of the Thioether Ring System

The sulfur atom in the tetrahydrothiophene (B86538) ring, while less reactive than the amine, can undergo specific transformations, most notably oxidation. The ring structure itself can also be subject to cleavage under certain conditions.

Sulfur Oxidation Reactions to Sulfoxides and Sulfones

The thioether sulfur is susceptible to oxidation, which typically proceeds in a stepwise manner to first form the corresponding sulfoxide (B87167) and then the sulfone upon further oxidation. wikipedia.orgresearchgate.net The oxidation of sulfides is the most common method for preparing sulfoxides and sulfones. jchemrev.com

A variety of oxidizing agents can be employed for these transformations, and the choice of reagent and reaction conditions can often allow for selective synthesis of either the sulfoxide or the sulfone. organic-chemistry.org

To Sulfoxide: Mild oxidizing agents are used to selectively oxidize the sulfide (B99878) to a sulfoxide without significant over-oxidation to the sulfone. organic-chemistry.org Reagents such as hydrogen peroxide catalyzed by certain metal complexes (e.g., Scandium triflate, Tantalum carbide), or metal-free systems like ion-supported hypervalent iodine reagents, have been shown to be effective for this transformation. organic-chemistry.org The main challenge in this reaction is often preventing the subsequent oxidation of the sulfoxide to the sulfone. researchgate.net

To Sulfone: Stronger oxidizing agents or more forcing conditions will convert the sulfide directly to the sulfone, or oxidize a pre-formed sulfoxide to the sulfone. organic-chemistry.org Reagents like potassium permanganate, or hydrogen peroxide with catalysts like tungstate (B81510) or niobium carbide, are commonly used for synthesizing sulfones from sulfides. organic-chemistry.orgorganic-chemistry.org

ProductTypical Oxidizing SystemsKey Feature
This compound-1-oxide (Sulfoxide)H₂O₂/Sc(OTf)₃, H₂O₂/TaC, Hypervalent iodine reagents organic-chemistry.orgChemoselective mono-oxidation of the sulfur atom organic-chemistry.org
This compound-1,1-dioxide (Sulfone)H₂O₂/Tungstate catalyst, KMnO₄, H₂O₂/NbC organic-chemistry.orgorganic-chemistry.orgComplete oxidation of the sulfur atom organic-chemistry.org

Ring-Opening and Rearrangement Processes

While the tetrahydrothiophene ring is generally stable, it can be opened under specific reaction conditions. For instance, some thiophene (B33073) derivatives have been shown to undergo ring-opening when reacted with secondary amines, particularly when the ring is activated by electron-withdrawing groups. rsc.org In other heterocyclic systems, ring-opening of strained rings like epoxides and oxetanes can be readily achieved with amines, often catalyzed by Lewis acids like ytterbium triflate. rsc.org Although not directly demonstrated for this compound, analogous ring-opening or rearrangement processes, such as desulfurization or ring expansion, could potentially be induced by specific reagents or catalysts. The Ramberg–Bäcklund reaction, for example, involves the transformation of α-halo sulfones into alkenes via an unstable episulfone intermediate, which represents a rearrangement and desulfurization of a sulfur-containing ring system. tandfonline.com

Mechanisms of Key Synthetic Reactions

The reactions involving this compound proceed through well-established mechanistic pathways characteristic of its functional groups.

Nucleophilic Substitution (Amine Alkylation): The reaction of the secondary amine with an alkyl halide proceeds via a standard S_N2 mechanism. The nitrogen's lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. This forms a tertiary ammonium salt. If excess amine is present, it can act as a base to deprotonate the ammonium salt, yielding the neutral tertiary amine. libretexts.org

Nucleophilic Acyl Substitution (Amide Formation): The reaction with an acyl chloride involves the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A second molecule of the amine (or another base) removes the proton from the nitrogen to give the final N,N-disubstituted amide product. libretexts.org

Thioether Oxidation: The oxidation of the thioether to a sulfoxide and then to a sulfone involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent (e.g., a peroxide). For the formation of a sulfoxide, this is a single-step oxygen transfer. The resulting sulfoxide is less nucleophilic than the starting thioether but can be oxidized further under stronger conditions. The mechanism for the second oxidation to the sulfone is analogous to the first.

Participation in Complex Chemical Processes (Excluding Maillard Reactions for flavor compounds)

As a cyclic α,α-disubstituted α-amino acid, this compound is a valuable building block for more complex molecular architectures, particularly in medicinal chemistry and materials science. researchgate.netnih.gov Its rigid cyclic structure and the presence of both a thioether and a tertiary amine group dictate its participation in specific chemical processes.

Peptide Synthesis and Foldamer Construction: α,α-Disubstituted amino acids are widely used as "helix inducers" in peptide synthesis. acs.org When incorporated into a peptide chain, their constrained conformation restricts the rotational freedom of the peptide backbone, promoting the formation of stable secondary structures like helices. This compound can be used in solid-phase peptide synthesis to create unnatural peptides or "foldamers" with predictable three-dimensional shapes. These structured peptides are of great interest as they can mimic the function of natural proteins, but with enhanced stability against enzymatic degradation. acs.org The process involves standard peptide coupling reactions where the amine group of the protected amino acid is coupled to the carboxylic acid of the growing peptide chain.

Scaffold for Drug Discovery: The thiophene nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.net Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. researchgate.net this compound serves as a versatile starting material for the synthesis of novel, complex heterocyclic compounds. The amine functionality can be readily derivatized, for example, through acylation or alkylation, to attach various side chains, while the thioether can be oxidized to a sulfoxide or sulfone, modulating the electronic properties and solubility of the molecule. These modifications are key steps in structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. researchgate.net For instance, cyclic amino acid derivatives are core components of drugs like the anesthetic remifentanil and the arginase inhibitor defelikefalin. researchgate.net

Table 3: Potential Complex Reactions Involving this compound

Reaction Type Functional Group Involved Description Potential Application
Peptide Bond Formation Amine (-NH₂) Nucleophilic acyl substitution with an activated carboxylic acid to form an amide bond. Synthesis of modified peptides and foldamers with enhanced stability. acs.org
N-Acylation/Alkylation Amine (-NH₂) Reaction with acid chlorides, anhydrides, or alkyl halides to introduce new functional groups. libretexts.org Creation of libraries of derivatives for drug screening.
Sulfur Oxidation Thioether (-S-) Oxidation to sulfoxide (S=O) or sulfone (SO₂) using oxidizing agents like m-CPBA or H₂O₂. Fine-tuning of molecular properties such as polarity, solubility, and receptor binding.

| Metal Coordination | Amine (-NH₂), Thioether (-S-) | The lone pairs on nitrogen and sulfur can act as ligands to coordinate with metal ions. | Formation of metal-organic frameworks (MOFs) or use as a chiral ligand in asymmetric catalysis. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

There are no published studies detailing the use of quantum chemical methods such as Density Functional Theory (DFT) or ab initio calculations to investigate 3-Methyltetrahydrothiophen-3-amine.

Prediction of Spectroscopic Parameters for Structural Confirmation

No theoretical predictions of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy) for this compound have been reported. These calculations are instrumental in complementing experimental data for the definitive structural confirmation of a compound.

Conformational Analysis of the Tetrahydrothiophene (B86538) Ring and Amine Group

A detailed conformational analysis of this compound, which would involve mapping the potential energy surface to identify stable conformers of the tetrahydrothiophene ring and the orientation of the amine and methyl groups, has not been documented. Such a study would be crucial for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

Applications As a Synthetic Building Block and Precursor in Advanced Materials/chemical Research

Role in the Synthesis of Complex Organic Molecules

3-Methyltetrahydrothiophen-3-amine serves as a crucial intermediate in the construction of intricate molecular architectures, valued for its inherent structural features that allow for further chemical elaboration.

The tetrahydrothiophene (B86538) core, combined with a reactive amine group at a quaternary carbon, positions this compound as a valuable precursor for creating more complex heterocyclic systems. Researchers have utilized this compound to access novel molecular frameworks with potential applications in medicinal chemistry and materials science.

One notable application is in the synthesis of chiral thionucleoside analogues. nih.gov A nickel(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/aldol cascade reaction provides an efficient route to chiral 3-amine-tetrahydrothiophene derivatives that feature a quaternary stereocenter. nih.gov These derivatives are key intermediates in the construction of thionucleosides, which are analogues of natural nucleosides where a sulfur atom replaces an oxygen atom in the ribose ring.

The synthesis of thiophene (B33073) ring analogues of biologically active molecules, such as mianserin, further highlights the utility of amino-thiophene derivatives. nih.gov While not directly employing this compound, these syntheses demonstrate the principle of using substituted thiophenes as foundational elements for complex, multi-ring heterocyclic systems with pharmaceutical potential. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Derived from 3-Amino-Tetrahydrothiophene Precursors

Precursor Type Synthetic Method Resulting Heterocyclic Scaffold Potential Application
Chiral 3-Amino-tetrahydrothiophene Nickel(II)/Trisoxazoline-Catalyzed Sulfa-Michael/Aldol Cascade Reaction Chiral Thionucleoside Analogues Antiviral or Anticancer Agents

The presence of a chiral center makes this compound and its derivatives valuable building blocks in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. yale.edu Many pharmaceuticals and biologically active compounds are chiral, with their therapeutic effects often being exclusive to one enantiomer. mdpi.commdpi.com

The asymmetric synthesis of 3-amine-tetrahydrothiophenes with a quaternary stereocenter is a significant achievement in this area. nih.gov This is accomplished through organocatalytic asymmetric sulfa-Michael additions, which can yield polyfunctionalized tetrahydrothiophenes with high stereoselectivity. The use of bifunctional organocatalysts, such as those based on quinine, has been explored to achieve high enantiomeric excess and diastereoselectivity in the synthesis of these compounds.

These chiral tetrahydrothiophene derivatives can then be used in the synthesis of more complex molecules, where the stereochemistry of the initial building block directs the stereochemical outcome of subsequent reactions. This is a fundamental strategy in the total synthesis of natural products and the development of new drugs. pitt.edu

Development of Ligand Systems Incorporating the this compound Moiety

The amine and thiophene functionalities within this compound make it an attractive candidate for the design of novel ligands for coordination chemistry and catalysis.

The nitrogen atom of the amine group and the sulfur atom of the thiophene ring in this compound can both act as Lewis bases, donating their lone pairs of electrons to a transition metal center to form coordination complexes. tcd.ieucj.org.ua The ability of thiophene and its derivatives to coordinate to transition metals is well-documented, with various binding modes possible, including η¹(S)-coordination (where only the sulfur atom binds to the metal) and π-coordination (where the electrons of the aromatic ring interact with the metal). researchgate.net

Ligands incorporating both amine and thiophene moieties can act as bidentate or even polydentate ligands, binding to a metal center through both the nitrogen and sulfur atoms. This chelation effect often leads to the formation of more stable metal complexes compared to those with monodentate ligands. The specific coordination geometry and the electronic properties of the resulting complex will depend on the nature of the transition metal, its oxidation state, and the other ligands present. nih.gov

Table 2: Potential Coordination Modes of this compound with Transition Metals

Donor Atom(s) Coordination Mode Potential Metal Ions Resulting Complex Geometry
Nitrogen (Amine) Monodentate Cu(II), Co(II), Ni(II) Tetrahedral, Square Planar, Octahedral
Sulfur (Thiophene) Monodentate (η¹-S) Pt(II), Pd(II), Rh(I) Square Planar

Amine-containing compounds have found applications in catalysis, including in the capture of carbon dioxide (CO2). bellona.org The amine group can react with CO2 in a reversible manner, making it a suitable functional group for CO2 capture technologies. mdpi.com Tertiary amines, such as this compound, can catalyze the hydrolysis of CO2 to form bicarbonate. mdpi.com

While specific studies on the use of this compound for CO2 capture are not prevalent, the general principles of amine-based CO2 capture suggest its potential in this area. mdpi.comtees.ac.uk The development of novel amine-based solvents for CO2 capture is an active area of research, with a focus on improving absorption kinetics and capacity while reducing the energy required for regeneration. mdpi.comgoogle.com The unique electronic and steric properties of this compound could offer advantages in the design of next-generation CO2 capture agents.

Integration into Novel Macromolecular Structures or Polymer Synthesis

The bifunctional nature of this compound also makes it a potential monomer for the synthesis of novel polymers and macromolecular structures. The amine group can participate in step-growth polymerization reactions, such as the formation of polyamides (by reaction with dicarboxylic acids) or polyureas (by reaction with diisocyanates).

Furthermore, the thiophene ring itself is a well-known building block for conducting polymers. Polythiophenes are a class of polymers that exhibit interesting electronic and optical properties, with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The synthesis of chiral polythiophenes functionalized at the 3-position of the thiophene ring has been reported, demonstrating the feasibility of incorporating chiral pendants onto a polythiophene backbone. rsc.org

The incorporation of the this compound moiety into a polymer chain could lead to materials with unique properties, combining the chirality and potential metal-coordinating ability of the side chain with the electronic properties of the polythiophene backbone. Such materials could have applications in chiral separations, asymmetric catalysis, and sensors.

Utilization in Materials Science Research

The role of specific chemical compounds as building blocks for advanced materials is a cornerstone of materials science. These molecules, often referred to as monomers or cross-linkers, are fundamental to creating polymers with tailored properties. However, the application of any given compound in this field is contingent upon extensive research and documentation in scientific literature.

A thorough review of available scientific databases and research publications reveals a significant lack of information regarding the use of This compound as a monomer or cross-linker in materials science research. While the broader classes of amines and thiophene-containing compounds are utilized in polymer chemistry, specific data on the polymerization or cross-linking behavior of this compound is not present in the current body of scientific literature.

Consequently, there are no detailed research findings, case studies, or data tables to present on its utilization in the synthesis of polymers or other advanced materials. The scientific community has not, to date, published research that explores the potential of this compound in these applications.

Advanced Analytical Techniques in 3 Methyltetrahydrothiophen 3 Amine Research

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for elucidating the mechanistic pathways of 3-Methyltetrahydrothiophen-3-amine formation and for confirming its elemental composition with high accuracy. Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used for this class of compounds.

In mechanistic studies, HRMS can identify reaction intermediates and byproducts, providing critical insights into the reaction mechanism. The fragmentation patterns observed in the mass spectrum are particularly informative. For this compound, the molecular ion peak ([M]⁺) would be a primary focus. Key fragmentation pathways would likely involve the cleavage of bonds alpha to the sulfur atom and the amine group, as these are common fragmentation sites in ethers, sulfides, and amines. miamioh.edulibretexts.org The loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion is a probable fragmentation. Another expected fragmentation is the cleavage of the C-S bond or C-C bonds within the tetrahydrothiophene (B86538) ring, leading to characteristic fragment ions. nih.gov The precise mass measurements afforded by HRMS allow for the determination of the elemental composition of these fragments, helping to distinguish between different potential fragmentation pathways.

Table 1: Postulated High-Resolution Mass Spectrometry Fragmentation Data for this compound

Fragment IonPostulated StructureCalculated m/z
[C₅H₁₁NS]⁺Molecular Ion117.0663
[C₄H₈NS]⁺[M-CH₃]⁺102.0432
[C₅H₁₀N]⁺[M-S]⁺84.0813
[C₄H₈S]⁺[M-NH₂]⁺88.0398
[C₂H₅N]⁺43.0422

Note: This table represents hypothetical data based on known fragmentation patterns of similar compounds.

By analyzing the mass spectra of samples taken at different reaction times, it is possible to track the appearance and disappearance of intermediates, thus piecing together the reaction sequence. The high sensitivity of modern mass spectrometers allows for the detection of even transient or low-abundance species that are critical to understanding the reaction mechanism. rsc.org

Advanced NMR Techniques for Detailed Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural and conformational analysis of this compound in solution. While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, advanced two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment and for probing the molecule's three-dimensional structure. ipb.pt

The tetrahydrothiophene ring is not planar and exists in various puckered conformations, such as twist and envelope forms. hhu.de The substituents on the ring, in this case, a methyl and an amine group at the C3 position, will influence the conformational equilibrium. Advanced NMR techniques can provide detailed insights into these conformational preferences.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the assignment of protons on adjacent carbon atoms within the tetrahydrothiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, enabling the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbon at the C3 position by observing correlations from the methyl protons and the protons on C2 and C4. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, NOESY can be used to determine the relative stereochemistry of the methyl and amine groups (cis or trans) and to study the preferred conformation of the five-membered ring. ipb.ptnih.gov

The combination of these techniques allows for a comprehensive picture of the molecule's structure and its dynamic behavior in solution. auremn.org.br

Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
CH₃1.25 (s)25.0C2, C3, C4
H22.80 (m), 3.05 (m)40.0C3, C4, CH₃
H42.10 (m), 2.35 (m)35.0C2, C3, C5, CH₃
H52.90 (m), 3.15 (m)32.0C4
C3-60.0-

Note: This table contains illustrative data. Actual chemical shifts will depend on the solvent and other experimental conditions.

Chiral Chromatography for Enantiomeric Separation and Purity Determination

As this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. In many applications, particularly in the pharmaceutical industry, it is crucial to separate and quantify these enantiomers. Chiral chromatography, especially High-Performance Liquid Chromatography (HPLC), is the most widely used technique for this purpose. mdpi.comchromatographyonline.com

The direct separation of enantiomers is achieved by using a chiral stationary phase (CSP). phenomenex.com These stationary phases are themselves chiral and interact differently with the two enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are among the most versatile and commonly used for a wide range of chiral compounds, including amines. chromatographyonline.com

The development of a chiral HPLC method involves screening different CSPs and mobile phase compositions to achieve optimal resolution. Both normal-phase (using non-polar solvents like hexane (B92381) and isopropanol) and reversed-phase (using polar solvents like water, acetonitrile, and methanol) modes can be employed. sigmaaldrich.com The choice of mobile phase can significantly impact the enantioselectivity. Additives, such as acids or bases, are often used to improve peak shape and resolution for amine compounds.

The determination of enantiomeric excess (ee) or enantiomeric purity is a critical quality control parameter. This is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 3: Example of Chiral HPLC Method Parameters for Enantiomeric Separation

ParameterValue
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 1.5

Note: This table provides an example of typical HPLC conditions. The actual parameters would need to be optimized.

Spectroscopic Probes for Reaction Monitoring and Intermediate Detection

In-situ spectroscopic techniques are invaluable for monitoring the progress of the synthesis of this compound in real-time. spectroscopyonline.com These methods allow for the tracking of reactant consumption, product formation, and the detection of transient reaction intermediates without the need for sampling and offline analysis. This provides a deeper understanding of the reaction kinetics and mechanism.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can be used to monitor changes in functional groups throughout the reaction. For example, the disappearance of a carbonyl stretch (if the synthesis starts from 2-methyltetrahydrothiophen-3-one) and the appearance of N-H stretching and bending vibrations from the amine product can be tracked. researchgate.net Fiber-optic probes allow for the direct insertion of the spectrometer into the reaction vessel.

NMR Spectroscopy: In-situ NMR can provide detailed structural information about all species present in the reaction mixture over time. This is particularly powerful for identifying and characterizing unexpected intermediates or byproducts. nih.gov

UV-Vis Spectroscopy: If the reactants, intermediates, or products contain chromophores, UV-Vis spectroscopy can be a simple and effective tool for reaction monitoring. The formation of colored intermediates can be readily detected. acs.org

The use of these spectroscopic probes can facilitate reaction optimization by allowing for the rapid assessment of the effects of changing reaction conditions, such as temperature, pressure, or catalyst loading. acs.org For complex reactions, the data obtained from in-situ monitoring can be used to develop detailed kinetic models. spectroscopyonline.com

Table 4: Application of Spectroscopic Probes in the Synthesis of this compound

Spectroscopic TechniqueMonitored Species/ProcessInformation Gained
In-situ IR Reactant (e.g., C=O stretch), Product (N-H stretch)Reaction progress, endpoint determination
In-situ NMR All soluble speciesIdentification of intermediates and byproducts, kinetic profiling
In-situ UV-Vis Chromophoric intermediatesDetection of transient species, qualitative reaction progress

Note: The specific application depends on the synthetic route employed.

Q & A

Q. What are the optimal synthetic routes for 3-Methyltetrahydrothiophen-3-amine, and how can its purity be ensured?

Methodological Answer: The synthesis of structurally related tetrahydrothiophene derivatives typically involves multi-step protocols. For example, cyclohexanone, methyl cyanoacetate, elemental sulfur, and diethylamine in methanol have been used to form tetrahydrobenzothiophene scaffolds via cyclocondensation . Post-synthesis, reverse-phase HPLC with methanol-water gradients is critical for purification, achieving >98% purity . Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres (N₂) to prevent side reactions .
  • Characterization : IR spectroscopy confirms functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300–3400 cm⁻¹), while ¹H/¹³C NMR resolves regiochemistry (e.g., methylene protons at δ 2.50–2.69 ppm) .

Q. What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • LC-MS : Determines molecular weight (e.g., [M+H]⁺ peaks matching calculated values) and monitors reaction progress .
  • Multinuclear NMR : ¹H NMR identifies proton environments (e.g., methyl groups at δ 1.71–1.80 ppm), while ¹³C NMR assigns carbonyl carbons (e.g., δ 166.4 ppm for esters) .
  • Melting Point Analysis : Validates crystallinity and purity (e.g., sharp melting ranges like 113–116°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., acyl groups, substituent positions) influence the biological activity of this compound derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies require systematic variation of functional groups. For example:

  • Acylation : Introducing acyl groups (e.g., via succinic anhydride) enhances antibacterial activity by improving membrane permeability, as seen in analogs with MIC values <10 µg/mL against Gram-negative pathogens .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) at specific positions can increase target binding affinity. Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., bacterial adhesion inhibition) are used to validate hypotheses .

Q. What advanced analytical strategies can resolve contradictions in reported data (e.g., conflicting bioactivity or spectral assignments)?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguous molecular formulas (e.g., distinguishing C₁₀H₁₄NO₂S from isomers) .
  • 2D NMR (COSY, HSQC) : Clarifies proton-carbon connectivity, especially for overlapping signals in crowded regions (e.g., tetrahydrothiophene ring protons) .
  • In Silico Validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to confirm assignments .

Q. How can the compound’s mechanism of action be elucidated in bacterial virulence pathways?

Methodological Answer:

  • Transcriptomic Profiling : RNA-seq identifies downregulated virulence genes (e.g., papC for pilus assembly) in treated bacterial strains .
  • Fluorescence Microscopy : Tagged derivatives (e.g., BODIPY-labeled analogs) visualize localization in bacterial biofilms .
  • Genetic Knockout Models : Assess activity in ΔhlgB (toxin-deficient) S. aureus to isolate antivirulence effects from cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.